molecular formula C40H38N8O15 B12772849 1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol CAS No. 96765-59-2

1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol

Cat. No.: B12772849
CAS No.: 96765-59-2
M. Wt: 870.8 g/mol
InChI Key: CSLRKKXNELWWAD-UHFFFAOYSA-N
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Description

1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of a piperidine derivative and a nitrophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the phenyl and dibenzylamino groups. The final step involves the addition of the carbaldehyde group. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(dibenzylamino)ethyl]cyclopropanol
  • 1-[2-(dibenzylamino)ethyl]-5-isopropyl-4-methyl-6-(2-nitrophenyl)-2-(trifluoromethyl)-1,5(6H)-pyrimidinedicarboxylate

Uniqueness

1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol is unique due to its combination of a piperidine ring with a phenyl group and a nitrophenol moiety

Properties

CAS No.

96765-59-2

Molecular Formula

C40H38N8O15

Molecular Weight

870.8 g/mol

IUPAC Name

1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol

InChI

InChI=1S/C28H32N2O.2C6H3N3O7/c31-24-28(27-14-8-3-9-15-27)16-18-29(19-17-28)20-21-30(22-25-10-4-1-5-11-25)23-26-12-6-2-7-13-26;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-15,24H,16-23H2;2*1-2,10H

InChI Key

CSLRKKXNELWWAD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C=O)C2=CC=CC=C2)CCN(CC3=CC=CC=C3)CC4=CC=CC=C4.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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